

Thermochemical Analysis of N-Protected Piperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 3-methylpiperazine-1-carboxylate*

Cat. No.: *B1336696*

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Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of protecting groups on the nitrogen atoms, such as Boc (tert-butyloxycarbonyl), acetyl, and benzoyl, is a common strategy in the synthesis of complex pharmaceutical ingredients. The thermochemical properties of these N-protected piperazine intermediates are critical for process safety, development, and scale-up. Understanding their thermal stability, enthalpy of formation, and other thermodynamic parameters is essential for designing safe and efficient manufacturing processes, preventing runaway reactions, and ensuring the quality and stability of the final product.

This technical guide provides a summary of available thermochemical data for piperazine and various N-protected derivatives. It also outlines the detailed experimental protocols for key thermochemical analyses and presents visual workflows to facilitate a deeper understanding of these processes.

Data Presentation: Physical and Thermochemical Properties

The following tables summarize the available physical and thermochemical data for piperazine and a selection of its N-protected derivatives. A significant gap in publicly available experimental thermochemical data for many of the protected derivatives is evident, highlighting a crucial area for future research.

Table 1: Physical Properties of Piperazine and N-Protected Derivatives

Compound	Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Piperazine	C ₄ H ₁₀ N ₂	86.14	109-112[1]	145-146[1]
1-Boc-piperazine	C ₉ H ₁₈ N ₂ O ₂	186.25	43-47[2]	98-100 (at reduced pressure)[3]
1-Acetyl piperazine	C ₆ H ₁₂ N ₂ O	128.17	31-34	127 (at reduced pressure)
1-Benzoyl piperazine	C ₁₁ H ₁₄ N ₂ O	190.24	61-64[4]	145 (at 0.05 mmHg)[4]
1-Phenyl piperazine	C ₁₀ H ₁₄ N ₂	162.23	18-19	284-287
1-Ethyl piperazine	C ₆ H ₁₄ N ₂	114.19	-	156
1-Formyl piperazine	C ₅ H ₁₀ N ₂ O	114.15	-	264-266[5]

Table 2: Thermochemical Data for Piperazine

Parameter	Value	Units	Method	Reference
Standard Molar Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	22.1	kJ/mol	DSC	[6]
Standard Molar Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	50.1 ± 1.9	kJ/mol	EB	[6]
Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	65.2	kJ/mol	B	[6]
Standard Molar Enthalpy of Combustion ($\Delta_{\text{c}}H^\circ_{\text{solid}}$)	-2799.3 ± 0.6	kJ/mol	-	[7]
Standard Molar Enthalpy of Formation ($\Delta_{\text{f}}H^\circ_{\text{solid}}$)	-49.3 ± 0.7	kJ/mol	-	[7]

Note: DSC = Differential Scanning Calorimetry, EB = Ebulliometry, B = From boiling point data. Thermochemical data for the N-protected derivatives are largely unavailable in the literature.

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric measurements. The following are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

This technique is used to determine the standard enthalpy of combustion ($\Delta_{\text{c}}H^\circ$), from which the standard enthalpy of formation ($\Delta_{\text{f}}H^\circ$) can be calculated.

Methodology:

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.5 g) of the N-protected piperazine derivative is placed in a crucible within a high-pressure vessel known as a "bomb." A cotton fuse of known mass and combustion energy is placed in contact with the sample. For volatile or liquid samples, they are encapsulated in a polyethylene ampoule of known combustion energy.
- **Bomb Assembly and Pressurization:** The crucible is placed in the bomb, and a small, known amount of distilled water is added to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The calorimeter is equipped with a high-precision thermometer and a stirrer. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.
- **Combustion and Data Acquisition:** The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through an ignition wire connected to the fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.
- **Data Analysis:** The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter (ϵ_{calor}) is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.
- **Calculation of Enthalpy of Combustion:** The specific energy of combustion of the sample (ΔcU) is calculated using the following equation:

$$\Delta cU = (\epsilon_{\text{calor}} * \Delta T - \Delta U_{\text{fuse}} - \Delta U_{\text{ign}}) / m_{\text{sample}}$$

The standard internal energy of combustion (ΔcU°) is then corrected for nitric acid formation (from the nitrogen in the sample and residual N_2 in the bomb) and for standard state conditions. The standard enthalpy of combustion (ΔcH°) is calculated using the relation:

$$\Delta cH^\circ = \Delta cU^\circ + \Delta n_{\text{gas}}RT$$

where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.

- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is used to measure the heat flow associated with thermal transitions, such as melting, to determine the enthalpy of fusion ($\Delta f_{\text{us}}H$).

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the N-protected piperazine derivative is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting point of the substance, and a final isothermal period.
- Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
- Data Analysis: The onset temperature of the peak is taken as the melting point. The area under the melting peak is integrated to determine the total heat absorbed during the transition.
- Calculation of Enthalpy of Fusion: The molar enthalpy of fusion ($\Delta f_{\text{us}}H$) is calculated by dividing the total heat absorbed by the number of moles of the sample. The instrument is calibrated using a standard material with a known melting point and enthalpy of fusion, such as indium.

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation (Δ_{subH}) can be determined by measuring the vapor pressure of a solid as a function of temperature. The Knudsen effusion method is a common technique for this purpose.

Methodology:

- Sample Preparation: A small amount of the solid N-protected piperazine derivative is placed in a Knudsen cell, which is a small, isothermal container with a very small orifice.
- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.
- Vapor Pressure Measurement: At each temperature, the rate of mass loss of the sample due to the effusion of vapor through the orifice is measured using a high-precision microbalance. The vapor pressure (p) inside the cell can be calculated from the rate of mass loss using the Knudsen equation:

$$p = (\Delta m / (A * t)) * \sqrt{2\pi RT / M}$$

where Δm is the mass loss over time t , A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

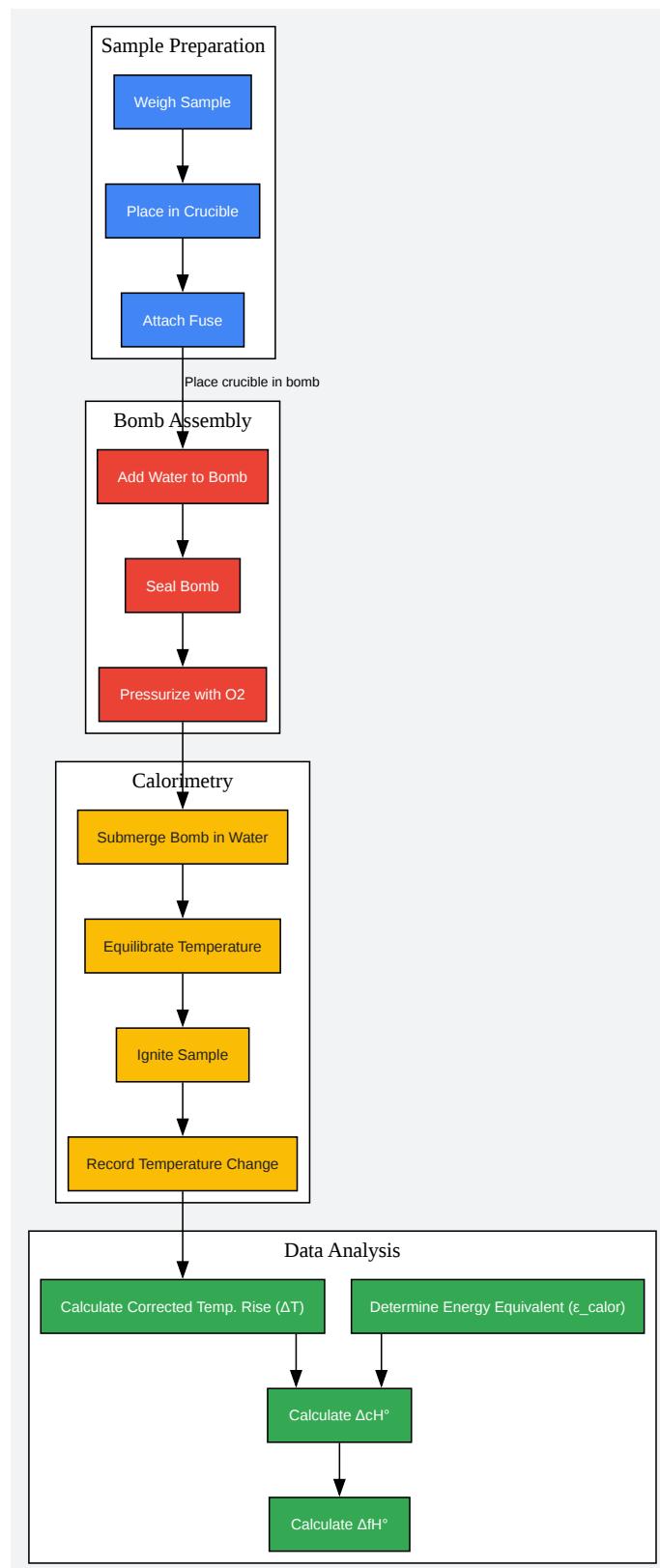
- Data Analysis: The vapor pressure is measured at several different temperatures.
- Calculation of Enthalpy of Sublimation: The standard molar enthalpy of sublimation ($\Delta_{\text{subH}}^\circ$) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form:

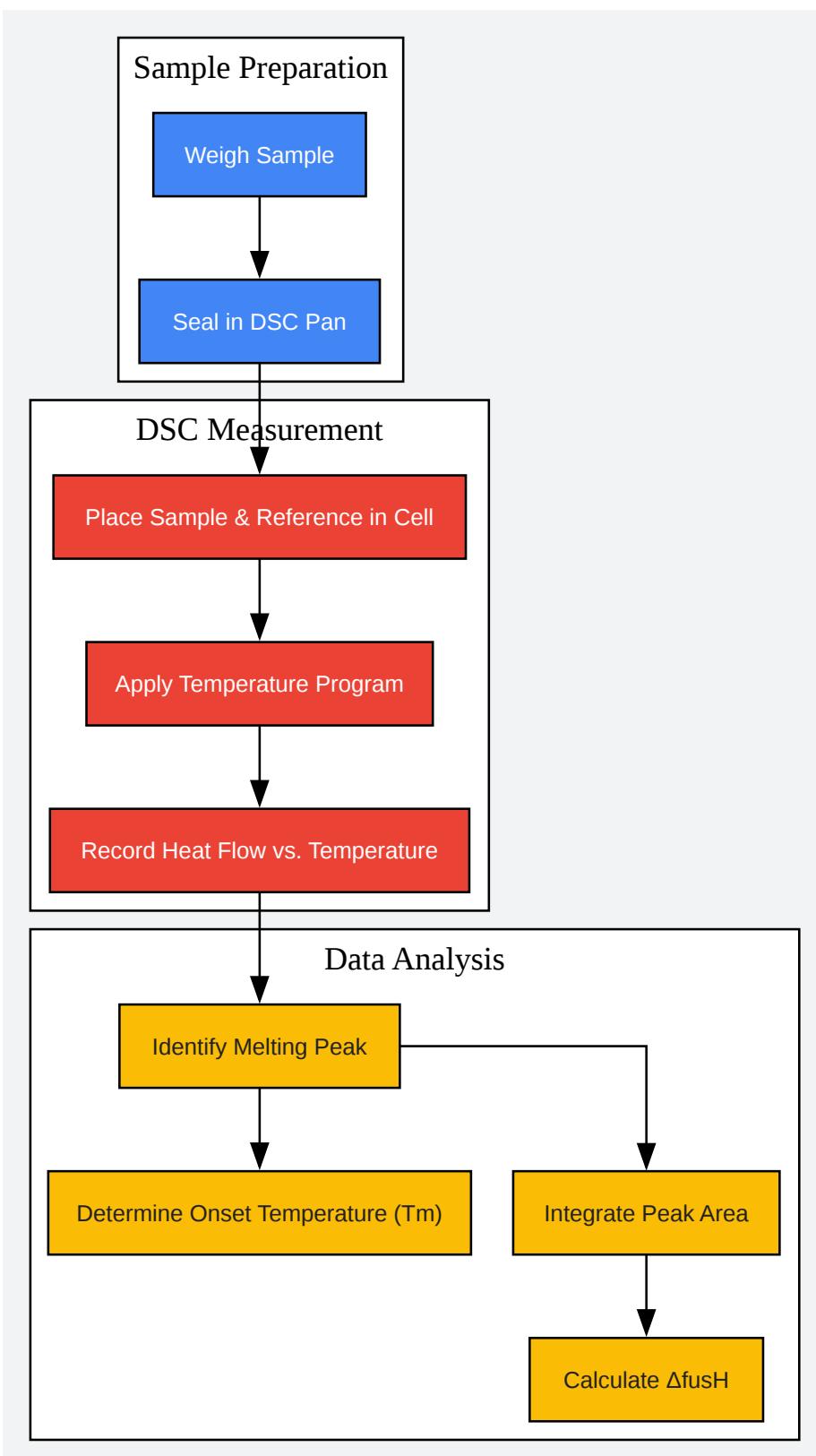
$$\ln(p) = -\Delta_{\text{subH}}^\circ / (RT) + C$$

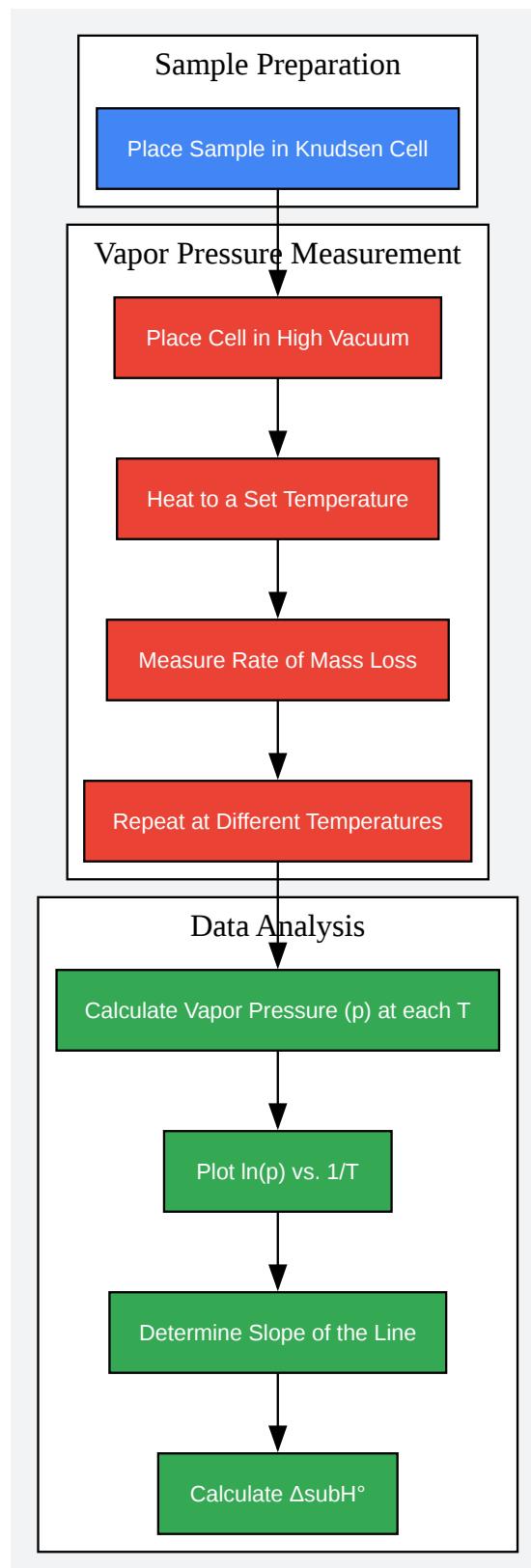
A plot of $\ln(p)$ versus $1/T$ yields a straight line with a slope of $-\Delta_{\text{subH}}^\circ/R$, from which the enthalpy of sublimation can be calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described thermochemical analyses.





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